Differential Inhibition of CYP1A1 vs. CYP2B1: A Key Selectivity Metric
4-Bis(4-Chlorophenyl)methyl-1,3-dimethoxybenzene exhibits a distinct selectivity profile for cytochrome P450 enzymes, with an IC50 of 5,000 nM for CYP1A1 (aryl hydrocarbon hydroxylase) compared to an IC50 of 53,000 nM for CYP2B1 (aminopyrine N-demethylase) [1]. This >10-fold selectivity for CYP1A1 over CYP2B1 contrasts with non-selective CYP inhibitors and provides a defined window for mechanistic studies.
| Evidence Dimension | Enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | CYP1A1: 5,000 nM |
| Comparator Or Baseline | CYP2B1: 53,000 nM |
| Quantified Difference | 10.6-fold greater potency for CYP1A1 |
| Conditions | Rat liver microsomes; 3-methylcholanthrene-induced (CYP1A1) and phenobarbitone-treated (CYP2B1) |
Why This Matters
This selectivity data is critical for researchers designing experiments that require CYP1A1-specific modulation without confounding CYP2B1 inhibition, ensuring cleaner pharmacological outcomes.
- [1] BindingDB. Entry BDBM50404853 (CHEMBL156313). IC50 data for CYP1A1 and CYP2B1. Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50404853 View Source
